(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide
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Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research.
Synthesis Analysis
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This involves the study of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and stereochemistry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Safety And Hazards
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Future Directions
This involves discussing potential future research directions, such as new synthetic methods, potential applications, or further studies on its mechanism of action.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For “®-2-(Methoxymethyl)pyrrolidine-1-carboxamide”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they often have subscriptions to these resources. Alternatively, you could reach out to researchers in the field for more information.
properties
IUPAC Name |
(2R)-2-(methoxymethyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-5-6-3-2-4-9(6)7(8)10/h6H,2-5H2,1H3,(H2,8,10)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLFOCMWWIATJJ-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CCCN1C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide |
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